N-(Methylamino-PEG3)-NH-PEG3-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives which are widely used in bioconjugation and drug delivery systems. This compound features two polyethylene glycol chains and a methylamino functional group, enhancing its solubility and bioavailability. The unique structure allows for improved interaction with biological systems, making it a valuable candidate in pharmaceutical applications.
The compound can be synthesized through various chemical methods that involve the conjugation of polyethylene glycol with amino acids or peptides. The specific synthesis pathway may vary depending on the desired properties and applications of the final product.
N-(Methylamino-PEG3)-NH-PEG3-acid is classified as a PEGylated compound. PEGylation refers to the process of attaching polyethylene glycol chains to molecules such as proteins or peptides, which can significantly alter their pharmacokinetic properties, including solubility, stability, and immunogenicity.
The synthesis of N-(Methylamino-PEG3)-NH-PEG3-acid typically involves several key steps:
The molecular structure of N-(Methylamino-PEG3)-NH-PEG3-acid features two PEG chains connected by an amide bond to a methylamino group. The general formula can be represented as:
where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The molecular weight and specific structural data can vary based on the length of the PEG chains used in synthesis. For example, a common form may have a molecular weight around 600 g/mol for each PEG unit.
N-(Methylamino-PEG3)-NH-PEG3-acid can participate in various chemical reactions due to its functional groups:
The stability of N-(Methylamino-PEG3)-NH-PEG3-acid is influenced by environmental factors such as pH and temperature, which can affect its reactivity in biological systems.
The mechanism of action for N-(Methylamino-PEG3)-NH-PEG3-acid primarily involves its interaction with biological membranes and proteins:
Studies have shown that PEGylated compounds exhibit significantly improved pharmacokinetics compared to their non-PEGylated counterparts, often leading to enhanced therapeutic efficacy.
N-(Methylamino-PEG3)-NH-PEG3-acid is typically a viscous liquid or solid at room temperature depending on its molecular weight. It is soluble in water and organic solvents like dimethyl sulfoxide due to its hydrophilic PEG chains.
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility should be determined experimentally based on specific formulations.
N-(Methylamino-PEG3)-NH-PEG3-acid has several scientific uses:
Solid-phase synthesis enables precise control over the assembly of branched PEG architectures like N-(Methylamino-PEG3)-NH-PEG3-acid. This approach anchors the initial PEG segment (e.g., Fmoc-NH-PEG3-acid) to a resin support via its carboxylic acid group, allowing iterative coupling of subsequent units. The methylamino-PEG3 arm is typically introduced using Fmoc-protected aminomethyl-PEG3-carboxylic acid, followed by deprotection to expose the secondary amine for further functionalization. Key advantages include:
Post-synthesis cleavage from the resin yields the crude linker, which requires rigorous purification to remove residual protecting groups or truncated species.
Table 1: Solid-Phase Synthesis Optimization Parameters
Variable | Impact on Yield/Purity | Optimal Conditions |
---|---|---|
Coupling Reagent | HATU > EDC for sterically hindered amines | HATU, 3-fold excess reagent |
Deprotection Time | Over-exposure degrades PEG chains | 20% piperidine/DMF, 2 × 5 min |
Resin Type | Wang resin > Merrifield for acid stability | Low-loading Wang resin (0.3 mmol/g) |
Temperature | Reduced aggregation at 4°C | 4°C during coupling steps |
The bifunctionality of N-(Methylamino-PEG3)-NH-PEG3-acid hinges on selective modifications of its methylamine group (pKa ~9–10) and terminal carboxylic acid (pKa ~4–5). Key strategies include:
This dual reactivity is exploited in antibody-drug conjugates (ADCs), where the methylamine attaches to antibodies via enzymatic or chemical methods, and the carboxylic acid links to cytotoxic payloads (e.g., MMAE) through amide bonds [4].
Purification of N-(Methylamino-PEG3)-NH-PEG3-acid presents challenges due to:
Standardized protocols include:
Critical quality metrics:
Branched PEG linkers like N-(Methylamino-PEG3)-NH-PEG3-acid offer distinct advantages over linear counterparts:
Table 2: Performance Comparison of PEG Architectures in ADC Applications
Parameter | Branched PEG Linker | Linear PEG Linker |
---|---|---|
Hydrodynamic Volume | 2.3× increase vs. linear chain | Baseline |
ADC Cytotoxicity (IC50) | 0.8 nM (long arm); 8 nM (short arm) | 1.2 nM |
Plasma Stability (t½) | >96 hours | 72 hours |
Proteolytic Shielding | Cathepsin B resistance: 90% | 60% |
Critically, branch length dictates bioactivity. In trastuzumab-MMAE ADCs, a PEG4 spacer after the branching point yields "long" conjugates with cytotoxicity equivalent to heterogeneous ADCs (IC50 0.8 nM), while "short" branched linkers without spacers show 10-fold reduced potency due to steric hindrance of lysosomal cleavage sites [4].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: